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Compound of Interest

Compound Name: 5-Acetylthiophene-2-carbaldehyde

CAS No.: 4565-29-1

Cat. No.: B1273286

Get Quote

In the landscape of heterocyclic chemistry, thiophene and its derivatives stand out as

foundational scaffolds for developing a vast array of functional molecules. Their structural

similarity to benzene rings, combined with distinct electronic properties imparted by the sulfur

heteroatom, makes them privileged structures in both medicinal chemistry and materials

science.[1][2] Among these, 5-Acetylthiophene-2-carbaldehyde is a particularly valuable

bifunctional building block. Its 2,5-disubstituted thiophene core is adorned with two distinct

carbonyl functionalities—an aldehyde and a ketone. This arrangement provides synthetic

chemists with two reactive handles that can be addressed with chemo-selectivity, enabling the

construction of complex molecular architectures.

This guide offers a comprehensive exploration of the molecular structure of 5-
Acetylthiophene-2-carbaldehyde, moving from its fundamental properties to the advanced

spectroscopic techniques used for its definitive characterization. We will delve into the causality

behind its spectral features, provide field-proven experimental protocols, and discuss its

reactivity and applications, grounding all claims in authoritative sources.
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Core Molecular Structure and Physicochemical
Properties
The foundational identity of any chemical compound begins with its structure and physical

properties. 5-Acetylthiophene-2-carbaldehyde is built upon a five-membered aromatic

thiophene ring. An aldehyde group (-CHO) is attached at the C2 position, and an acetyl group

(-COCH₃) is at the C5 position. This specific substitution pattern dictates the molecule's

electronic distribution, reactivity, and ultimately, its utility.

The presence of two electron-withdrawing carbonyl groups deactivates the thiophene ring

towards electrophilic substitution compared to unsubstituted thiophene, while also influencing

the chemical shifts observed in NMR spectroscopy.

Caption: 2D Structure of 5-Acetylthiophene-2-carbaldehyde.

Table 1: Physicochemical and Identification Properties

Property Value Source

IUPAC Name
5-acetylthiophene-2-

carbaldehyde
PubChem[3]

Molecular Formula C₇H₆O₂S PubChem[3]

Molecular Weight 154.19 g/mol PubChem[3]

CAS Number 4565-29-1 PubChem[3]

Canonical SMILES CC(=O)C1=CC=C(S1)C=O PubChem[3]

Appearance
Pale yellow to brown solid

(estimated)
The Good Scents Company[4]

Melting Point 62.0 °C The Good Scents Company[4]
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Confirming the identity and purity of 5-Acetylthiophene-2-carbaldehyde is paramount. A

combination of NMR, IR, and Mass Spectrometry provides a detailed and self-validating

fingerprint of the molecule's structure. The principles described here are based on well-

established spectroscopic rules and data from closely related thiophene derivatives.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise

information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals,

each corresponding to a unique proton environment.

Aldehyde Proton (~9.8-10.0 ppm): This proton is highly deshielded due to the strong

electron-withdrawing effect of the adjacent carbonyl oxygen, causing its signal to appear far

downfield as a sharp singlet.[5][7]

Thiophene Protons (~7.0-8.0 ppm): The two protons on the thiophene ring (H3 and H4) are

in different environments. They will appear as two distinct doublets due to coupling with each

other. The proton at the C3 position, being adjacent to the aldehyde-bearing carbon, is

typically shifted further downfield than the proton at the C4 position.

Acetyl Methyl Protons (~2.6 ppm): The three protons of the methyl group are equivalent and

will appear as a sharp singlet in the upfield region. Their position is slightly downfield from a

typical alkyl proton due to the proximity of the ketone carbonyl group.[6]

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, confirming

the carbon backbone and the presence of carbonyl groups.

Carbonyl Carbons (180-195 ppm): Two distinct signals are expected in the far downfield

region. The aldehyde carbonyl carbon typically appears at a slightly higher chemical shift

than the ketone carbonyl carbon.

Thiophene Carbons (125-150 ppm): Four signals are expected for the four unique carbons of

the thiophene ring. The carbons directly attached to the carbonyl substituents (C2 and C5)

will be the most downfield.
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Methyl Carbon (~25-30 ppm): A single signal in the upfield region corresponds to the acetyl

methyl carbon.

Table 2: Predicted Spectroscopic Data for 5-Acetylthiophene-2-carbaldehyde
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Technique Feature
Predicted Chemical
Shift / Frequency

Rationale

¹H NMR Aldehyde (-CHO)
δ 9.8 - 10.0 ppm

(singlet)

Deshielding by

carbonyl oxygen.[5][7]

Thiophene (H3/H4)
δ 7.0 - 8.0 ppm (2

doublets)

Aromatic environment;

deshielded by

carbonyls.

Acetyl (-CH₃) δ ~2.6 ppm (singlet)
Proximity to ketone

carbonyl.[6]

¹³C NMR Aldehyde (C=O) δ ~185 ppm
Carbonyl carbon

environment.[8]

Ketone (C=O) δ ~192 ppm
Carbonyl carbon

environment.[8]

Thiophene (C-S, C=C) δ 125 - 150 ppm Aromatic ring carbons.

Acetyl (-CH₃) δ ~27 ppm
Aliphatic carbon

adjacent to carbonyl.

IR Aldehyde C=O Stretch
~1680 - 1700 cm⁻¹

(strong)

Conjugated aldehyde

carbonyl vibration.[5]

Ketone C=O Stretch
~1660 - 1680 cm⁻¹

(strong)

Conjugated ketone

carbonyl vibration.[6]

Aromatic C=C Stretch
~1400 - 1550 cm⁻¹

(medium)

Thiophene ring

vibrations.

Aromatic C-H Stretch ~3100 cm⁻¹ (weak)
C-H bonds on the

thiophene ring.

MS Molecular Ion (M⁺) m/z = 154

Corresponds to the

molecular weight of

C₇H₆O₂S.

Infrared (IR) Spectroscopy
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IR spectroscopy is exceptionally useful for identifying functional groups.[8] For 5-
Acetylthiophene-2-carbaldehyde, the most telling feature is the carbonyl (C=O) stretching

region. Because the aldehyde and ketone are both conjugated with the thiophene ring, their

stretching frequencies are lowered compared to their aliphatic counterparts. Two distinct,

strong absorption bands are expected between 1660 and 1700 cm⁻¹, definitively confirming the

presence of both carbonyl types.[5][6] Other key bands include C-H stretches for the aromatic

ring (~3100 cm⁻¹) and C=C stretching vibrations within the ring itself.[6]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.

For 5-Acetylthiophene-2-carbaldehyde, the electron ionization (EI-MS) spectrum would show

a distinct molecular ion (M⁺) peak at an m/z (mass-to-charge ratio) of 154, corresponding to the

molecular formula C₇H₆O₂S.[3]

Experimental Protocols
Trustworthiness in scientific data comes from reproducible methodology. The following

protocols outline standard procedures for acquiring high-quality spectroscopic data.

Protocol 1: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 10-15 mg of 5-Acetylthiophene-2-carbaldehyde and

dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR

tube.

Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) to serve as an

internal reference standard (δ = 0.00 ppm).

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum at a constant temperature (e.g., 25 °C).

Set the spectral width to cover a range of -1 to 12 ppm.

Use a standard 45-degree pulse angle with a relaxation delay of 2-3 seconds.
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Co-add 16-32 scans to ensure a high signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse program.

Set the spectral width to 0-220 ppm.

A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be

necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00

ppm.

Protocol 2: IR Spectrum Acquisition (ATR Method)
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is

crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a small, solid sample of 5-Acetylthiophene-2-carbaldehyde
directly onto the ATR crystal and apply pressure to ensure good contact.

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

Data Processing: The software will automatically ratio the sample scan against the

background scan to produce the final absorbance or transmittance spectrum.

Synthesis, Reactivity, and Applications
Synthetic Pathway
While multiple synthetic routes exist, a common and robust method for preparing 2-

acetylthiophene derivatives involves the cyclization of a suitable precursor. One established
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strategy is the reaction of a β-aryl-β-chloroacrolein intermediate with a sulfur source like

sodium sulfide, followed by reaction with chloroacetone.[9]

Step 1: Vilsmeier-Haack Reaction

Step 2: Thiophene Ring Formation

Acetophenone Derivative

β-Aryl-β-chloroacroleinChloroformylation

Vilsmeier Reagent
(POCl₃, DMF)

5-Aryl-2-acetylthiophene
(Target Scaffold)

Cyclization & Acylation

Na₂S • 9H₂O

Chloroacetone

Click to download full resolution via product page

Caption: General synthetic workflow for 5-aryl-2-acetylthiophenes.

This type of synthesis is highly valued for its efficiency and ability to introduce various

substituents onto the thiophene ring, making it a cornerstone for generating chemical libraries

for drug discovery.

Chemical Reactivity and Synthetic Utility
The dual carbonyl functionality of 5-Acetylthiophene-2-carbaldehyde is the source of its

synthetic power. The aldehyde is generally more electrophilic and reactive than the ketone,

allowing for selective transformations.[5]
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Aldehyde Reactions: It readily undergoes condensation reactions with amines to form imines

(Schiff bases), Knoevenagel condensations with active methylene compounds, and Wittig

reactions.[2][5]

Ketone Reactions: The acetyl group can be targeted for reactions such as alpha-

halogenation or can participate in aldol condensations under specific conditions.

Claisen-Schmidt Condensation: The molecule is an excellent substrate for Claisen-Schmidt

condensations, a key reaction for synthesizing chalcones, which are precursors to many

biologically active flavonoids and other heterocyclic systems.

This differential reactivity allows for a stepwise functionalization, a highly desirable trait for

building complex molecules.

Applications in Drug Development and Materials
Science
The thiophene nucleus is a bioisostere of the phenyl ring and is a common feature in many

FDA-approved drugs. Thiophene derivatives exhibit a wide range of biological activities,

including anti-inflammatory, antimicrobial, antiviral, and anti-cancer properties.[1]

Pharmaceutical Scaffolding: 5-Acetylthiophene-2-carbaldehyde serves as a starting

material for synthesizing novel compounds for biological screening. Its reactive groups allow

for the attachment of various pharmacophores to explore structure-activity relationships

(SAR).[1][10]

Organic Electronics: Thiophene-based molecules are integral to the field of organic

electronics. The conjugated π-system of the thiophene ring facilitates charge transport,

making its derivatives suitable for use in organic semiconductors, organic light-emitting

diodes (OLEDs), and photovoltaic cells.[1]

Corrosion Inhibition: The sulfur atom in the thiophene ring can coordinate with metal

surfaces, allowing thiophene derivatives to act as effective corrosion inhibitors for industrial

applications.[1]

Safety and Handling
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As with any chemical reagent, proper handling of 5-Acetylthiophene-2-carbaldehyde is

essential. According to safety data sheets, this class of compounds presents several hazards.

Hazards: Harmful if swallowed.[11][12] Causes skin and serious eye irritation.[11][13] May

cause respiratory irritation.[11][13]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety glasses or goggles, and a lab coat.[11][13]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[14] Keep away from heat,

sparks, and open flames.[12][14]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] It

should be stored away from incompatible materials such as strong oxidizing agents, strong

bases, and strong reducing agents.[11][14]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow the product to enter drains.[11]

Conclusion
5-Acetylthiophene-2-carbaldehyde is more than just a chemical compound; it is a versatile

tool for innovation. Its molecular structure, characterized by a bifunctional, disubstituted

thiophene ring, offers a unique platform for synthetic exploration. A thorough understanding of

its spectroscopic signature is the key to its reliable use, providing an unambiguous confirmation

of its identity and purity. From designing next-generation pharmaceuticals to developing novel

organic electronic materials, the potential locked within this molecule's structure is unlocked

through the precise and informed application of chemical principles. This guide serves as a

foundational resource for researchers and scientists aiming to harness that potential.
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